molecular formula C19H16O4S2 B14001435 1-Methyl-4-{[4-(phenylsulfonyl)phenyl]sulfonyl}benzene CAS No. 1774-27-2

1-Methyl-4-{[4-(phenylsulfonyl)phenyl]sulfonyl}benzene

Cat. No.: B14001435
CAS No.: 1774-27-2
M. Wt: 372.5 g/mol
InChI Key: HRIQSMFQLWETLY-UHFFFAOYSA-N
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Description

1-Methyl-4-{[4-(phenylsulfonyl)phenyl]sulfonyl}benzene is an organic compound with the molecular formula C19H16O4S2. It is a member of the sulfone family, characterized by the presence of two sulfonyl groups attached to a benzene ring. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-{[4-(phenylsulfonyl)phenyl]sulfonyl}benzene typically involves the reaction of 1-methyl-4-bromobenzene with phenylsulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then purified using column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced production costs. The use of automated systems also ensures consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-{[4-(phenylsulfonyl)phenyl]sulfonyl}benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form sulfone derivatives.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of sulfide derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted benzene derivatives depending on the electrophile used.

Scientific Research Applications

1-Methyl-4-{[4-(phenylsulfonyl)phenyl]sulfonyl}benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the production of specialty chemicals, polymers, and advanced materials due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of 1-Methyl-4-{[4-(phenylsulfonyl)phenyl]sulfonyl}benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl groups in the compound can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Phenyl p-tolyl sulfone
  • 4-Methyldiphenyl sulfone
  • p-(Phenylsulphonyl)toluene

Uniqueness

1-Methyl-4-{[4-(phenylsulfonyl)phenyl]sulfonyl}benzene is unique due to the presence of two sulfonyl groups attached to the benzene ring, which imparts distinct chemical and physical properties. This structural feature enhances its stability and reactivity, making it more versatile in various applications compared to similar compounds.

Properties

CAS No.

1774-27-2

Molecular Formula

C19H16O4S2

Molecular Weight

372.5 g/mol

IUPAC Name

1-[4-(benzenesulfonyl)phenyl]sulfonyl-4-methylbenzene

InChI

InChI=1S/C19H16O4S2/c1-15-7-9-17(10-8-15)25(22,23)19-13-11-18(12-14-19)24(20,21)16-5-3-2-4-6-16/h2-14H,1H3

InChI Key

HRIQSMFQLWETLY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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